Tricyclo[4.3.1.0,3,8]decan-4-amine Tricyclo[4.3.1.0,3,8]decan-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20390920
InChI: InChI=1S/C10H17N/c11-10-5-7-1-6-2-8(3-7)9(10)4-6/h6-10H,1-5,11H2
SMILES:
Molecular Formula: C10H17N
Molecular Weight: 151.25 g/mol

Tricyclo[4.3.1.0,3,8]decan-4-amine

CAS No.:

Cat. No.: VC20390920

Molecular Formula: C10H17N

Molecular Weight: 151.25 g/mol

* For research use only. Not for human or veterinary use.

Tricyclo[4.3.1.0,3,8]decan-4-amine -

Specification

Molecular Formula C10H17N
Molecular Weight 151.25 g/mol
IUPAC Name tricyclo[4.3.1.03,8]decan-4-amine
Standard InChI InChI=1S/C10H17N/c11-10-5-7-1-6-2-8(3-7)9(10)4-6/h6-10H,1-5,11H2
Standard InChI Key QHBXVCQWOXVNJK-UHFFFAOYSA-N
Canonical SMILES C1C2CC3CC1CC(C3C2)N

Introduction

Structural Characteristics and Nomenclature

Core Framework and IUPAC Name

The compound’s backbone consists of a tricyclo[4.3.1.0³,⁸]decane system, a bridged bicyclic structure with ten carbons arranged into three fused rings: a seven-membered ring, a four-membered ring, and a three-membered cyclopropane ring. The numbering follows IUPAC guidelines, with the amine group (-NH₂) positioned at the fourth carbon of the decane system .

Molecular Formula: C₁₀H₁₇N
Molecular Weight: 151.25 g/mol
CAS Registry Number:

  • Free base: 2137618-31-4 (derivative)

  • Hydrochloride salt: 1177790-86-1

Stereochemical Considerations

Stereoisomerism arises from the rigid tricyclic framework. For instance, (1R,3R,4S,6S,8S)-tricyclo[4.3.1.0³,⁸]decan-4-aminium has five defined stereocenters, highlighting the compound’s chiral complexity .

Synthetic Approaches

Biomimetic Rearrangement

A key synthesis route involves acid-catalyzed rearrangements of isotwistane precursors. For example, Hegde et al. (2008) demonstrated that treating isotwistane derivatives with protic acids (e.g., H₂SO₄ or PTSA) induces a stereocontrolled rearrangement to form the tricyclo[4.3.1.0³,⁸]decane skeleton .

Cyclopropanation Strategies

Cyclopropane ring formation is critical. One method involves the Simmons–Smith reaction, where diiodomethane and a zinc-copper couple react with a bicyclic diene precursor to generate the strained cyclopropane moiety .

Functionalization of the Amine Group

The primary amine can be alkylated or acylated to produce derivatives. For example, N-(1-phenylethyl)tricyclo[4.3.1.0³,⁸]decan-4-amine (C₁₈H₂₅N) is synthesized via reductive amination using benzaldehyde and sodium borohydride .

Physicochemical Properties

Basic Properties

PropertyValueSource
Molecular Weight151.25 g/mol
LogP (Partition Coeff.)~2.83 (estimated)
pKa (Amine)~10.5 (typical for aliphatic amines)N/A

Spectral Data

  • ¹H NMR: Signals for bridgehead protons appear at δ 1.2–2.5 ppm, while the amine proton resonates at δ 1.8–2.2 ppm (broad) .

  • MS (EI): Molecular ion peak at m/z 151.2 [M]⁺.

Derivatives and Modifications

Hydrochloride Salt

The hydrochloride form (C₁₀H₁₈ClN) is a stable crystalline solid used in pharmaceutical screening .

Fluorinated Derivatives

4-(2,2,3,3-Tetrafluoropropyl)tricyclo[4.3.1.0³,⁸]decan-4-amine (C₁₃H₁₉F₄N) exhibits enhanced lipophilicity (LogP = 2.83) and is explored in agrochemical research .

Aryl-Substituted Analogs

N-(1-Phenylethyl)tricyclo[4.3.1.0³,⁸]decan-4-amine (C₁₈H₂₅N) demonstrates potential as a chiral ligand in asymmetric catalysis .

Applications and Research Frontiers

Medicinal Chemistry

The hydrochloride salt is a candidate for central nervous system (CNS) drug discovery due to its ability to cross the blood-brain barrier .

Materials Science

The rigid tricyclic framework serves as a building block for high-performance polymers with thermal stability.

Catalysis

Chiral derivatives act as ligands in transition-metal catalysis, enabling enantioselective transformations .

Challenges and Future Directions

  • Stereocontrol: Achieving high enantiomeric purity remains challenging due to multiple stereocenters .

  • Scalability: Current syntheses rely on low-yielding rearrangements (~50–60% yield) .

  • Functionalization: Developing regioselective methods for amine modification is critical .

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